5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Bromination with Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂)
The most widely reported method involves bromination using HBr and H₂O₂ in dichloromethane at 25–30°C. Key steps include:
-
Reaction Setup : 7-Azaporphyrin (16.8 g, 0.14 mol) is dissolved in dichloromethane (260 g) and treated with 48% HBr (24.13 g, 0.143 mol).
-
Oxidant Addition : H₂O₂ (20.20 g of 20% solution) is added dropwise under temperature control (25–30°C).
-
Quenching and Purification : The reaction is neutralized with sodium hydrogen sulfite, followed by aqueous workup and solvent recovery to yield 26.6 g (95.6% yield) of product with ≥99% purity.
Critical Parameters :
-
Temperature : Exceeding 30°C risks decomposition of the brominated product.
-
Stoichiometry : A 1:1.02 molar ratio of substrate to HBr ensures complete conversion without excess reagent accumulation.
Bromination with N-Bromosuccinimide (NBS)
Alternative protocols employ NBS in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base. For example:
-
Radical-Initiated Bromination : NBS (1.19 g, 6.7 mmol) and AIBN (0.02 g, 0.12 mmol) in carbon tetrachloride under reflux for 5 hours.
-
Workup : The mixture is washed with water, dried, and concentrated to isolate the product.
Advantages :
-
NBS offers better handling safety compared to gaseous bromine.
-
Compatible with acid-sensitive substrates.
Catalytic Bromination Approaches
While less common, palladium-catalyzed bromination has been explored for analogous heterocycles. For instance:
-
Catalytic System : Pd(OAc)₂ (5 mol%) with ligands such as PPh₃ in dimethylformamide (DMF) at 80°C.
-
Substrate Scope : Limited to electron-rich pyrrolopyridines due to mechanistic constraints.
Purification and Characterization Techniques
Purification
Characterization
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBr/H₂O₂ | HBr, H₂O₂, CH₂Cl₂ | 25–30 | 95.6 | ≥99 |
| NBS/TEA | NBS, Et₃N, CH₂Cl₂ | 25–40 | 68–85 | 90–95 |
| Radical (NBS/AIBN) | NBS, AIBN, CCl₄ | Reflux | 50–65 | 85–90 |
Key Observations :
-
The HBr/H₂O₂ method achieves superior yield and purity but requires careful handling of corrosive reagents.
-
NBS-based approaches offer modularity for scale-up but necessitate additional purification steps.
Industrial-Scale Production Considerations
-
Solvent Selection : Dichloromethane is preferred for its low boiling point (40°C), enabling energy-efficient recovery.
-
Waste Management : Neutralization of HBr waste with NaOH generates NaBr, which can be repurposed.
-
Process Safety : Controlled addition of H₂O₂ mitigates exothermic risks.
Case Studies in Process Optimization
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mildronat durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolischen Modulationswirkungen unerlässlich.
Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien, die bei Reaktionen mit Mildronat verwendet werden, gehören Dinatriumhydrogenphosphat, Kaliumdihydrogenphosphat und Aktivkohle. Die Reaktionen erfolgen in der Regel unter kontrollierten Bedingungen, wie z. B. bestimmten pH-Bereichen und Temperaturen .
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus den Reaktionen mit Mildronat gebildet werden, umfassen verschiedene Metaboliten, die eine Rolle bei der Hemmung der Carnitinbiosynthese und der Modulation des Fettsäurestoffwechsels spielen .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the most promising applications of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is in the field of oncology. Research indicates that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. The inhibition of FGFRs presents a strategic approach to cancer therapy, particularly for breast cancer.
Case Study:
- Cell Proliferation Assay : Researchers have utilized assays such as MTT and BrdU incorporation to evaluate the effects of these compounds on breast cancer cell lines (e.g., 4T1 cells). The results showed a significant reduction in cell proliferation upon treatment with FGFR inhibitors derived from this compound derivatives.
- Apoptosis and Migration Assays : Additional studies assessed the ability of these compounds to induce apoptosis and inhibit cell migration and invasion, further supporting their potential as anticancer agents.
Kinase Inhibition
The compound has also been evaluated for its kinase inhibition properties. Specifically, it has shown activity against various tyrosine kinases, which are critical in many signaling pathways related to cancer and other diseases.
Research Findings:
- Structure-Activity Relationship (SAR) : Scientists have modified the structure of this compound to optimize its inhibitory activity against specific kinases. This optimization process is crucial for enhancing the efficacy and selectivity of potential therapeutic agents.
Cardiovascular Applications
Another significant area of research involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds based on this compound have been identified as potential SGK-1 inhibitors.
Therapeutic Implications:
- Chronic Renal Disease : Inhibiting SGK-1 may provide novel therapeutic strategies for managing electrolyte balance and preventing renal damage associated with chronic diseases. Studies suggest that administering these compounds can modulate SGK-1 activity effectively .
Synthetic Applications
The synthesis of this compound derivatives is also noteworthy. Various synthetic routes have been explored to produce these compounds efficiently.
Synthetic Pathways:
Wirkmechanismus
The mechanism of action of mildronate involves the inhibition of carnitine biosynthesis by targeting the enzyme gamma-butyrobetaine dioxygenase. This inhibition reduces fatty acid transport and prevents the accumulation of cytotoxic intermediate products of fatty acid beta-oxidation in ischemic tissues. As a result, the energy metabolism shifts from fatty acid oxidation to glucose oxidation, which is more favorable under conditions of limited oxygen supply .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for systematic comparisons with 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Key analogs are summarized below:
Structural and Functional Variations
Physical and Chemical Properties
Key Research Findings
Synthetic Methodologies :
- Fischer indole cyclization in polyphosphoric acid efficiently constructs the 5-bromo-pyrrolo[2,3-b]pyridine scaffold, enabling alkyl/aryl substitutions at C2 and C3 .
- Microwave-assisted reactions (e.g., , Step 4) reduce reaction times for spirocyclic derivatives from hours to minutes .
Structure-Activity Relationships (SAR) :
Biologische Aktivität
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and related studies.
- Molecular Formula : C7H7BrN2
- Molecular Weight : 199.05 g/mol
- CAS Number : 115170-40-6
The compound features a unique bicyclic structure that includes both a pyrrole and a pyridine ring, with a bromine atom positioned at the 5-position of the pyrrolo ring. This structural arrangement is significant for its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. Targeting FGFRs is considered a promising strategy for cancer therapy. In vitro assays demonstrated that these derivatives effectively reduce cell proliferation in breast cancer cell lines (e.g., 4T1 cells) and induce apoptosis.
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases, particularly tyrosine kinases. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against these targets.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that the compound interacts with various biological targets through binding affinities that may alter cellular signaling pathways involved in proliferation and survival.
Synthesis
Several synthetic routes have been developed for the preparation of this compound. Typical synthesis involves reactions with hydrogen bromide and dihydrogen peroxide under controlled conditions . The following table summarizes some synthetic methods:
| Method | Reagents | Conditions |
|---|---|---|
| Method A | Hydrogen bromide | 25 - 30 °C in dichloromethane |
| Method B | Dihydrogen peroxide | Varies based on desired yield |
Case Study 1: FGFR Inhibition
In a study focused on FGFR inhibition, researchers synthesized various derivatives of this compound and tested them against FGFR1, FGFR2, and FGFR3. The results indicated significant inhibitory activity with IC50 values in the low micromolar range. Cell proliferation assays using MTT showed a marked decrease in viability of treated cancer cells compared to controls.
Case Study 2: Kinase Activity
Another study evaluated the kinase inhibition properties of the compound. Using biochemical assays, several derivatives were screened for their ability to inhibit tyrosine kinases. The most potent derivatives exhibited IC50 values significantly lower than those of existing kinase inhibitors.
Future Prospects
The unique structural features of this compound present opportunities for further research and development in medicinal chemistry. Ongoing studies aim to optimize its pharmacological properties and explore additional therapeutic applications beyond oncology.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes to 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via bromination or cross-coupling reactions. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine can be prepared by refluxing pyrrolopyridine derivatives with bromine sources (e.g., NBS) in acetic acid/water mixtures, yielding ~67% after silica gel chromatography . Purification typically involves flash column chromatography (heptane/ethyl acetate gradients) or recrystallization, with purity verified by NMR (δ 12.93 ppm for NH in DMSO-d6) and HPLC (>98%) .
Q. How can NMR spectroscopy distinguish regioisomers in brominated pyrrolo[2,3-b]pyridines?
- Methodological Answer : Key NMR signals include:
- NH proton : Downfield shift (~δ 12.4–12.9 ppm in DMSO-d6) due to hydrogen bonding .
- Aromatic protons : Coupling constants (e.g., J = 2.1–2.3 Hz) and splitting patterns differentiate positions (e.g., 5-bromo vs. 3-bromo isomers) .
- 13C NMR : Carbonyl carbons (e.g., ~185 ppm for aldehydes) confirm functionalization sites .
Q. What safety precautions are critical when handling brominated pyrrolopyridines?
- Methodological Answer : Use fume hoods for reactions involving volatile bromine sources (e.g., Br₂, HBr). Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .
Advanced Research Questions
Q. How can low yields in Sonogashira coupling reactions of 5-bromo-pyrrolopyridines be optimized?
- Methodological Answer : Low yields (~36–51%) often arise from steric hindrance or catalyst deactivation. Strategies:
- Catalyst optimization : Use Pd(PPh₃)₄ (2 mol%) instead of PdCl₂ for improved stability .
- Solvent systems : Toluene/ethanol (3:1) enhances solubility of boronic acid derivatives in Suzuki-Miyaura couplings .
- Temperature control : Maintain 105°C for 4 hours to ensure complete conversion .
Q. What structural insights does X-ray crystallography provide for brominated pyrrolopyridines?
- Methodological Answer : Single-crystal X-ray studies (100 K) reveal planar azaindole cores (r.m.s. deviation = 0.017 Å) and N–H⋯N hydrogen-bonded dimers. These features explain tautomeric stability and guide molecular docking for kinase inhibitor design .
Q. How do contradictory NMR and LC-MS data arise in functionalized derivatives, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from:
- Tautomerism : Dynamic NH proton exchange in DMSO-d6 can broaden signals; use DMF-d7 or low-temperature NMR .
- Impurity co-elution : Pair LC-MS with preparative HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers .
Q. What strategies improve regioselectivity in electrophilic substitutions (e.g., formylation) on the pyrrolopyridine core?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
